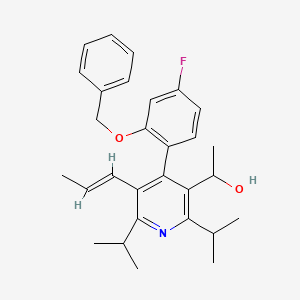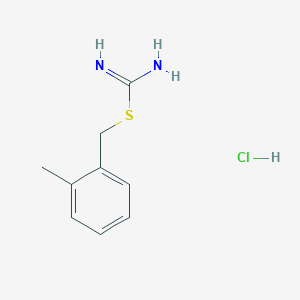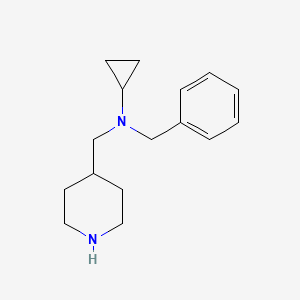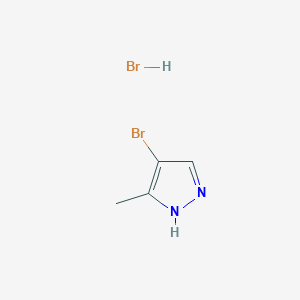
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from available starting materials. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the study of its reactivity, stability, and the various products it forms during reactions.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, etc.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone and its derivatives have been explored in various scientific research contexts primarily focusing on synthesis and characterization. For instance, Albright and Lieberman (1994) studied the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines from a related compound, showcasing a method to generate similar structures (Albright & Lieberman, 1994). Additionally, Coskun et al. (1998) explored the polymerization of a related methacrylate, conducting thorough spectroscopic characterizations and studying its thermal degradation, which shows the relevance of these compounds in polymer science (Coskun et al., 1998).
Polymerization and Material Science
The compounds have also been utilized in material science, particularly in the area of polymerization. Hiraguri and Endo (1989) examined the radical ring-opening polymerization of dioxolane derivatives, shedding light on the potential use of these compounds in creating novel polymeric materials (Hiraguri & Endo, 1989).
Fungicidal and Antimicrobial Applications
Some derivatives of 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone have been investigated for their bioactive properties. For example, Mao et al. (2013) synthesized a series of compounds and assessed their fungicidal activities, highlighting the potential pharmaceutical applications of these derivatives (Mao et al., 2013). Moreover, the antibacterial and antifungal properties of various chalcone derivatives, including this compound, were investigated by Bandgar et al. (2009), indicating its importance in the development of new antimicrobial agents (Bandgar et al., 2009).
Organic Chemistry and Synthesis
The compound and its derivatives are also a subject of interest in organic synthesis. For instance, the synthesis and formation of new vic-dioxime complexes have been explored, demonstrating the chemical versatility and potential applications in coordination chemistry (Canpolat & Kaya, 2005).
Safety And Hazards
This involves the study of the potential risks associated with the handling and use of the compound. It includes its toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves a discussion on the potential applications of the compound and areas where further research could be conducted.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-11-4-6-12(7-5-11)13(15)10-14-16-8-9-17-14/h4-7,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMMOLQXTOMNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221495 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone | |
CAS RN |
1263365-68-9 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



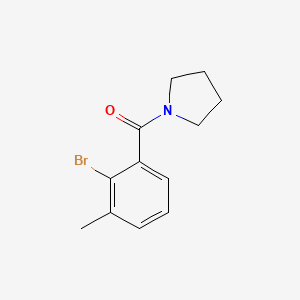
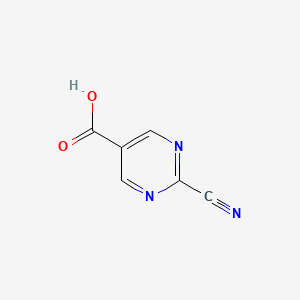
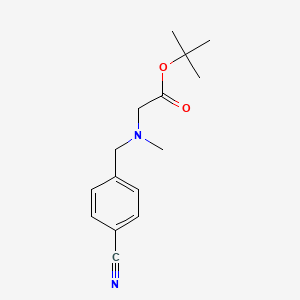

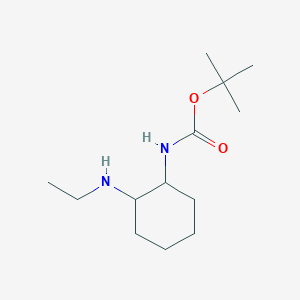
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)
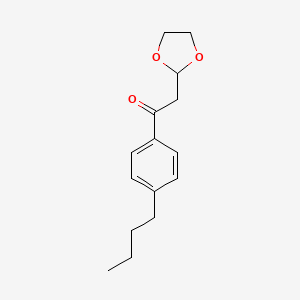

![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)
